molecular formula C16H12N2O3 B14016453 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde

4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde

Cat. No.: B14016453
M. Wt: 280.28 g/mol
InChI Key: XXWJXUSDRPLLLH-UHFFFAOYSA-N
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Description

4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom This particular compound is characterized by the presence of a methoxyphenyl group and a benzaldehyde group attached to the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde typically involves the cyclization of appropriate hydrazides with aromatic aldehydes. One common method involves the reaction of 4-methoxybenzohydrazide with 4-formylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution reactions.

Major Products Formed

    Oxidation: 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid.

    Reduction: 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde varies depending on its application:

Comparison with Similar Compounds

Similar Compounds

    4-(4-Methoxyphenyl)benzaldehyde: A structurally similar compound with a methoxyphenyl group and a benzaldehyde group but lacking the oxadiazole ring.

    5-(4-Methoxyphenyl)-1,3,4-oxadiazole: Similar to the target compound but without the benzaldehyde group.

Uniqueness

4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde is unique due to the presence of both the oxadiazole ring and the benzaldehyde group, which confer distinct chemical and biological properties. This combination allows for a broader range of applications and reactivity compared to its simpler analogs .

Properties

Molecular Formula

C16H12N2O3

Molecular Weight

280.28 g/mol

IUPAC Name

4-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde

InChI

InChI=1S/C16H12N2O3/c1-20-14-8-6-13(7-9-14)16-18-17-15(21-16)12-4-2-11(10-19)3-5-12/h2-10H,1H3

InChI Key

XXWJXUSDRPLLLH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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